

Application Notes and Protocols for Furosemide in Preclinical Animal Models

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Compound of Interest

Compound Name: *Futoamide*

Cat. No.: *B1256265*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Furosemide in various preclinical animal models. The information is intended to guide researchers in designing and executing experiments to study the effects of Furosemide in the contexts of oncology, cardiovascular disease, and urology.

Furosemide in a Gastric Cancer Xenograft Mouse Model

This protocol describes the use of Furosemide in a subcutaneous xenograft model using human gastric adenocarcinoma cells. Furosemide, a loop diuretic that blocks the $\text{Na}^+/\text{K}^+/2\text{Cl}^-$ -cotransporter (NKCC1), has been shown to inhibit the proliferation of cancer cells that overexpress NKCC1.^{[1][2]} Poorly differentiated gastric cancer cells, in particular, have been found to have higher expression of NKCC1.^{[1][2]}

Experimental Protocol

a) Cell Culture:

- Culture poorly differentiated human gastric adenocarcinoma cells (e.g., MKN45) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.

- Harvest cells during the logarithmic growth phase for tumor implantation.

b) Animal Husbandry:

- Use immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old.
- House animals in a specific pathogen-free facility with a 12-hour light/dark cycle.
- Provide ad libitum access to sterile food and water.
- Allow a one-week acclimatization period before the start of the experiment.

c) Tumor Implantation:

- Resuspend harvested MKN45 cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 5×10^7 cells/mL.
- Inject 100 μ L of the cell suspension (containing 5×10^6 cells) subcutaneously into the right flank of each mouse.
- Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
- Calculate tumor volume using the formula: (Length x Width²) / 2.

d) Treatment Protocol:

- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
- Treatment Group: Administer Furosemide at a dose of 40 mg/kg body weight via intraperitoneal (i.p.) injection daily.
- Control Group: Administer an equivalent volume of the vehicle (e.g., sterile saline) via i.p. injection daily.
- Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified endpoint.

- Monitor animal health and body weight throughout the study.

Data Presentation

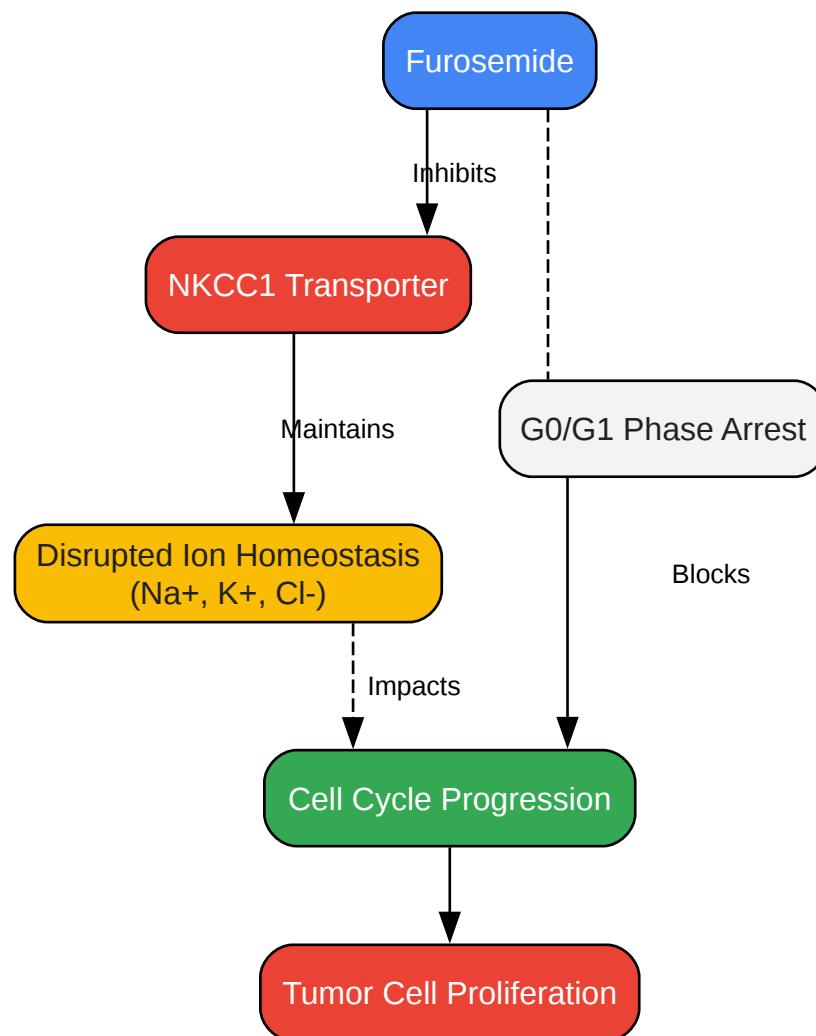
Table 1: Effect of Furosemide on Gastric Cancer Xenograft Growth

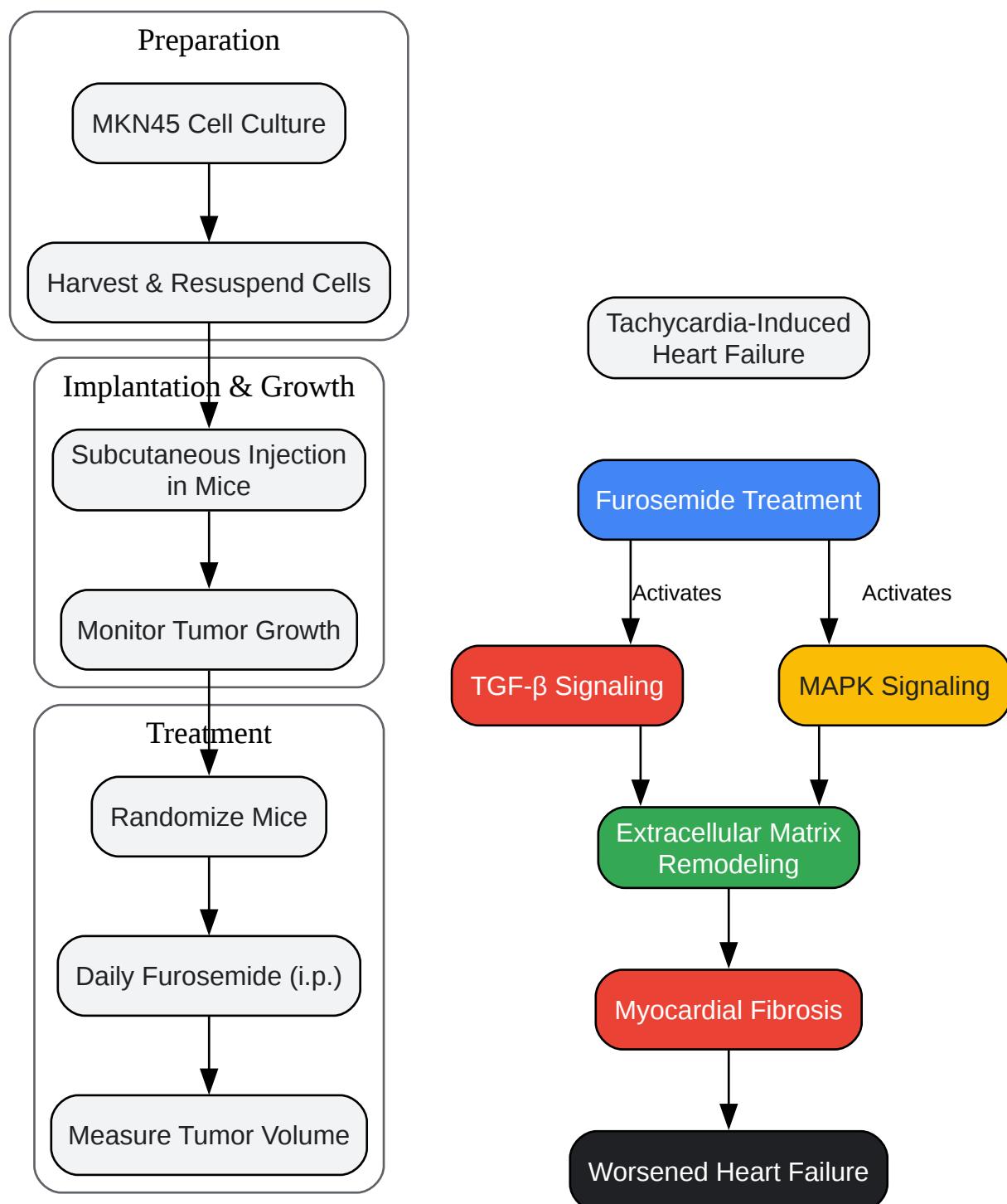
Treatment Group	Number of Animals	Mean Initial Tumor Volume (mm ³)	Mean Final Tumor Volume (mm ³)	Tumor Growth Inhibition (%)
Vehicle Control	10	125.4 ± 15.2	1543.8 ± 210.5	-
Furosemide (40 mg/kg)	10	128.1 ± 16.8	876.2 ± 155.4*	43.2%

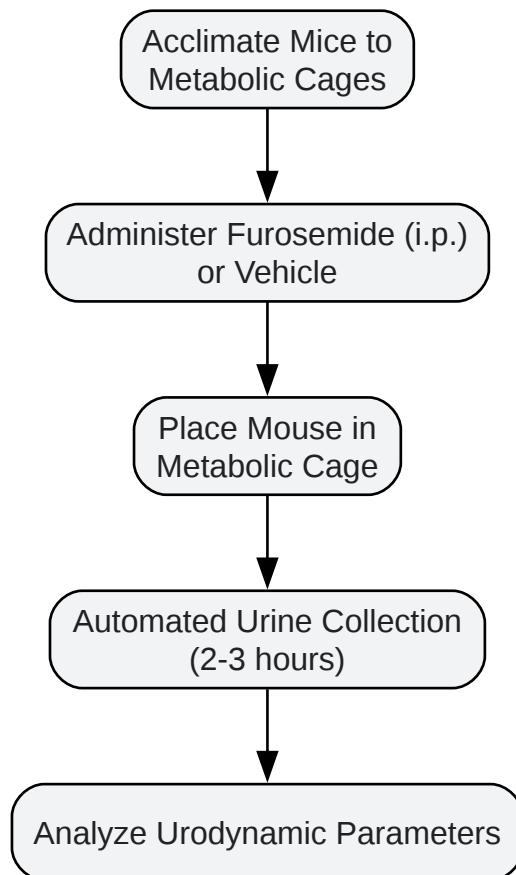
*p < 0.05 compared to Vehicle Control. Data are representative.

Signaling Pathway and Experimental Workflow

The primary mechanism of Furosemide's anti-cancer effect is the inhibition of the NKCC1 cotransporter, which is often overexpressed in cancer cells. This inhibition disrupts ion homeostasis and can lead to cell cycle arrest at the G0/G1 phase, thereby reducing cell proliferation.[\[1\]](#)







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References

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- 2. Furosemide use and survival in patients with esophageal or gastric cancer: a population-based cohort study - PMC [pmc.ncbi.nlm.nih.gov]
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